Physicochemical Divergence from Adenine: Boiling Point and Lipophilicity
Direct comparison of predicted physicochemical properties reveals that 5,7-dihydro-4H-purin-6-amine exhibits a significantly higher boiling point (462.6±55.0 °C) than adenine (243.2±50.0 °C), along with a lower ACD/LogP value (-2.59 vs. -2.12) . These differences are attributable to the increased hydrogen-bonding capacity and altered molecular shape imparted by the dihydro modification.
| Evidence Dimension | Predicted physicochemical properties (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | Boiling Point: 462.6±55.0 °C; ACD/LogP: -2.59; Molecular Weight: 137.14 g/mol |
| Comparator Or Baseline | Adenine: Boiling Point: 243.2±50.0 °C; ACD/LogP: -2.12; Molecular Weight: 135.13 g/mol |
| Quantified Difference | ΔBoiling Point: +219.4 °C; ΔLogP: -0.47 units; ΔMW: +2.01 g/mol |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 |
Why This Matters
Higher boiling point indicates stronger intermolecular interactions, affecting purification strategy (e.g., distillation vs. chromatography) and thermal stability requirements during storage or reaction processing.
